1-(2,5-Dimethoxyphenyl)-3-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea
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Overview
Description
1-(2,5-Dimethoxyphenyl)-3-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea is a complex organic compound that belongs to the class of thioureas Thioureas are known for their diverse chemical properties and applications in various fields, including medicinal chemistry, agriculture, and material science
Scientific Research Applications
1-(2,5-Dimethoxyphenyl)-3-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Biological Studies: It can be used as a probe to study biological pathways and interactions due to its ability to bind to specific proteins or nucleic acids.
Material Science: The compound’s properties can be exploited in the development of new materials with specific electronic or optical characteristics.
Agriculture: It may have potential as a pesticide or herbicide due to its ability to interact with biological targets in plants or pests.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-Dimethoxyphenyl)-3-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:
Formation of the Quinoline Derivative: The synthesis begins with the preparation of the quinoline derivative. This can be achieved through the Pfitzinger reaction, where an isatin derivative reacts with an aromatic aldehyde in the presence of a base to form the quinoline core.
Introduction of the Thiourea Moiety: The quinoline derivative is then reacted with an appropriate isothiocyanate to introduce the thiourea group. This step usually requires mild reaction conditions, such as room temperature or slightly elevated temperatures, and the use of a suitable solvent like dichloromethane or ethanol.
Methoxylation: The final step involves the methoxylation of the phenyl ring. This can be achieved through the reaction of the intermediate compound with methoxy reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-Dimethoxyphenyl)-3-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the thiourea moiety to thiol or amine derivatives.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol or amine derivatives.
Substitution: Various substituted phenyl derivatives.
Mechanism of Action
The mechanism of action of 1-(2,5-Dimethoxyphenyl)-3-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea involves its interaction with specific molecular targets. The thiourea moiety can form hydrogen bonds and other interactions with proteins, enzymes, or nucleic acids, affecting their function. The quinoline and phenyl rings contribute to the compound’s ability to intercalate into DNA or interact with hydrophobic pockets in proteins, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
1-(2,5-Dimethoxyphenyl)-3-(2-(quinolin-3-yl)ethyl)thiourea: Lacks the methoxy group on the quinoline ring.
1-(2,5-Dimethoxyphenyl)-3-(2-(7-methoxyquinolin-3-yl)ethyl)thiourea: Lacks the oxo group on the quinoline ring.
1-(2,5-Dimethoxyphenyl)-3-(2-(2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea: Lacks the methoxy group on the quinoline ring.
Uniqueness
1-(2,5-Dimethoxyphenyl)-3-(2-(7-methoxy-2-oxo-1,2-dihydroquinolin-3-yl)ethyl)thiourea is unique due to the presence of both methoxy and oxo groups on the quinoline ring, which can significantly influence its chemical reactivity and biological activity. These structural features may enhance its ability to interact with specific molecular targets, making it a valuable compound for various scientific applications.
Properties
IUPAC Name |
1-(2,5-dimethoxyphenyl)-3-[2-(7-methoxy-2-oxo-1H-quinolin-3-yl)ethyl]thiourea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S/c1-26-15-5-4-13-10-14(20(25)23-17(13)11-15)8-9-22-21(29)24-18-12-16(27-2)6-7-19(18)28-3/h4-7,10-12H,8-9H2,1-3H3,(H,23,25)(H2,22,24,29) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTLMXSDVZYLBAF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(C(=O)N2)CCNC(=S)NC3=C(C=CC(=C3)OC)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.